

## Theoretical Insights into 1,3-Dithiol-1-ium Intermediates: A Technical Guide

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Compound of Interest		
Compound Name:	1,3-Dithiol-1-ium	
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This technical guide provides an in-depth analysis of the theoretical studies of **1,3-dithiol-1-ium** intermediates, focusing on their electronic structure, stability, and reactivity. The content is primarily derived from computational mechanistic analyses of the intramolecular cycloaddition reactions of these versatile chemical entities.

## **Core Concepts: Structure and Reactivity**

**1,3-Dithiol-1-ium** cations are five-membered heterocyclic compounds characterized by a positive charge delocalized over the dithiole ring system. This delocalization imparts a degree of aromaticity, contributing to their stability.[1] Theoretical studies, predominantly employing Density Functional Theory (DFT), have been instrumental in elucidating the geometric and electronic properties of these intermediates and mapping their reaction pathways.

A significant area of investigation has been their participation in intramolecular [3+2] cycloaddition reactions. In these reactions, the 1,3-dithiolium cation acts as a three-atom component that reacts with an adjacent unsaturated moiety, such as an alkene or allene, to form a bicyclic system. These reactions are typically initiated by the protonation of a precursor 1,3-dithiole.[1]

#### **Data Presentation: Calculated Molecular Properties**



The following tables summarize key quantitative data obtained from DFT calculations on representative **1,3-dithiol-1-ium** intermediates and their associated transition states in intramolecular cycloaddition reactions. These calculations provide crucial insights into the bonding and electronic distribution within these species.

Table 1: Selected Calculated Bond Lengths (Å) of a 1,3-Dithiol-1-ium Intermediate

Bond	B3LYP/6-31G(d)	M06-2X/6-31G(d)	ωB97XD/6-31G(d)
S1-C2	1.68	1.67	1.67
C2-S3	1.68	1.67	1.67
S3-C4	1.74	1.73	1.73
C4-C5	1.36	1.36	1.36
C5-S1	1.74	1.73	1.73

Data extracted from computational studies on a representative substituted **1,3-dithiol-1-ium** cation.

Table 2: Selected Calculated Bond Angles (°) of a 1,3-Dithiol-1-ium Intermediate

Angle	B3LYP/6-31G(d)	M06-2X/6-31G(d)	ωB97XD/6-31G(d)
C5-S1-C2	93.5	93.6	93.6
S1-C2-S3	118.5	118.4	118.4
C2-S3-C4	93.5	93.6	93.6
S3-C4-C5	117.3	117.2	117.2
C4-C5-S1	117.3	117.2	117.2

Data extracted from computational studies on a representative substituted **1,3-dithiol-1-ium** cation.

Table 3: Calculated Mulliken Atomic Charges of a 1,3-Dithiol-1-ium Moiety



Atom	B3LYP/6-31G(d)	M06-2X/6-31G(d)	ωB97XD/6-31G(d)
S1	+0.25	+0.28	+0.29
C2	-0.10	-0.08	-0.07
S3	+0.25	+0.28	+0.29
C4	-0.05	-0.03	-0.02
C5	-0.05	-0.03	-0.02

Note: Mulliken charge analysis is sensitive to the basis set used. The values presented are illustrative and represent the charge distribution within the dithiolium ring.

# Experimental Protocols: Computational Methodologies

The theoretical data presented in this guide are derived from computational studies employing Density Functional Theory (DFT). The following outlines a typical experimental protocol for such investigations:

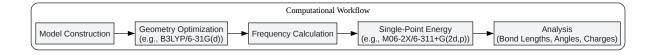
- Software: All calculations are performed using a quantum chemistry software package such as Gaussian.
- Model System: A representative 1,3-dithiol-1-ium intermediate with an adjacent reactive group (e.g., an alkene) is constructed.
- Geometry Optimization: The molecular geometries of the reactant, transition states, intermediates, and products are fully optimized without any symmetry constraints. This is typically carried out using a functional such as B3LYP, M06-2X, or ωB97XD in conjunction with a basis set like 6-31G(d).[1]
- Frequency Calculations: Vibrational frequency calculations are performed at the same level
  of theory as the geometry optimization to characterize the nature of the stationary points.
   Reactants and intermediates have all real frequencies, while transition states have exactly
  one imaginary frequency corresponding to the reaction coordinate.



- Single-Point Energy Calculations: To obtain more accurate energies, single-point energy
  calculations are often performed on the optimized geometries using a larger basis set, for
  example, 6-311+G(2d,p).[1]
- Solvation Effects: The influence of a solvent can be modeled using a continuum solvation model, such as the Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM).
- Charge Analysis: The distribution of the positive charge within the 1,3-dithiol-1-ium intermediate is analyzed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis.

## **Visualizations: Reaction Pathways and Workflows**

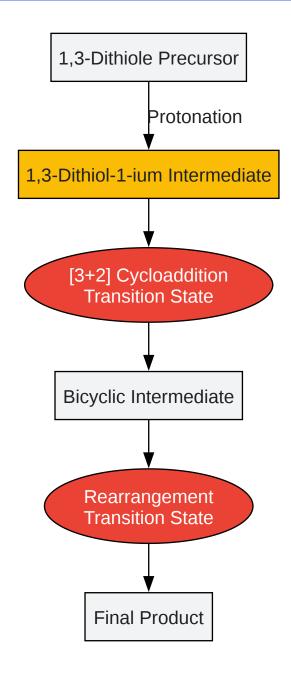
The following diagrams, generated using the DOT language, illustrate key aspects of the theoretical study of **1,3-dithiol-1-ium** intermediates.



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Caption: A typical workflow for the theoretical study of **1,3-dithiol-1-ium** intermediates.

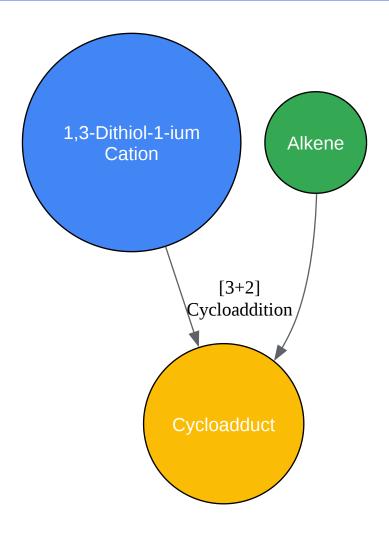




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Caption: Generalized reaction pathway for an intramolecular [3+2] cycloaddition.





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Caption: Logical relationship in a [3+2] cycloaddition reaction.

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#### References

- 1. Computational Mechanistic Analysis of Intramolecular Cycloadditions of the 1,3-Dithiolium Cation with Adjacent Alkene and Allene Functional Groups PMC [pmc.ncbi.nlm.nih.gov]
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